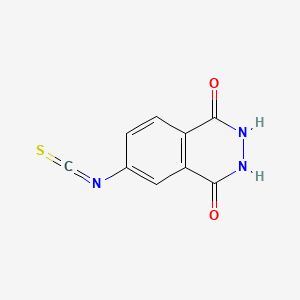

2,3-Dihydro-6-isothiocyanato-1,4-phthalazinedione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-isothiocyanato-2,3-dihydrophthalazine-1,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O2S/c13-8-6-2-1-5(10-4-15)3-7(6)9(14)12-11-8/h1-3H,(H,11,13)(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQLFLNVVWYSTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N=C=S)C(=O)NNC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659893 |

Source

|

| Record name | 6-Isothiocyanato-2,3-dihydrophthalazine-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107807-39-6 |

Source

|

| Record name | 6-Isothiocyanato-2,3-dihydrophthalazine-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dihydro-6-isothiocyanato-1,4-phthalazinedione [HPLC Labeling Reagent for Chemiluminescent] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Isoluminol Isothiocyanate: A Comprehensive Technical Guide for Advanced Chemiluminescence Applications

This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and characterization of isoluminol isothiocyanate (IL-ITC), a pivotal chemiluminescent labeling reagent. Designed for researchers, scientists, and professionals in drug development, this document elucidates the chemical principles and practical methodologies required for the successful preparation and application of this versatile compound.

Introduction: The Significance of Isoluminol Isothiocyanate in Modern Research

Isoluminol and its derivatives are foundational to the field of chemiluminescence, a phenomenon where light is produced through a chemical reaction.[1] These compounds are extensively utilized in various highly sensitive detection methods, particularly in immunoassays and nucleic acid assays, due to their high quantum efficiencies and straightforward oxidation reactions.[1][2] Isoluminol isothiocyanate (IL-ITC) stands out as a particularly valuable derivative. The isothiocyanate functional group (-N=C=S) serves as a robust and efficient linker, enabling the covalent attachment of the isoluminol chemiluminescent core to primary amine groups present in biomolecules such as proteins, peptides, and amino acids.[3][4] This labeling capability allows for the development of highly sensitive assays for the detection and quantification of a wide array of biological analytes.[5][6]

This guide provides a detailed exposition of the synthetic route to IL-ITC, beginning with the preparation of its precursor, isoluminol (4-aminophthalhydrazide), and culminating in the introduction of the isothiocyanate moiety. The subsequent sections detail purification strategies, characterization techniques, and essential considerations for handling and storage.

The Synthetic Pathway: From Phthalic Acid to a Functionalized Chemiluminescent Probe

The synthesis of isoluminol isothiocyanate is a multi-step process that begins with readily available starting materials. The overall strategy involves the construction of the phthalhydrazide core, followed by the introduction of an amino group, which is then converted to the reactive isothiocyanate.

Caption: Synthetic route to isoluminol isothiocyanate.

Synthesis of Isoluminol (4-Aminophthalhydrazide)

The precursor, isoluminol, can be synthesized from 3-nitrophthalic acid. This process involves two key transformations: the formation of the hydrazide ring and the reduction of the nitro group to a primary amine.

Experimental Protocol:

Step 1: Synthesis of 3-Nitrophthalhydrazide [7]

-

In a suitable reaction vessel, combine 1.3 g of 3-nitrophthalic acid with 2 mL of a 10% aqueous solution of hydrazine.

-

Heat the mixture gently until the solid dissolves completely.

-

Add 4 mL of a high-boiling point solvent, such as triethylene glycol, and a boiling chip.

-

Increase the temperature of the reaction mixture to 210-220°C and maintain this temperature for approximately 2 minutes.

-

Allow the mixture to cool to about 100°C and then add 20 mL of hot water to precipitate the product.

-

Cool the mixture to room temperature and collect the resulting crystals of 3-nitrophthalhydrazide by vacuum filtration.

Step 2: Reduction to Isoluminol (4-Aminophthalhydrazide) [7]

-

Transfer the synthesized 3-nitrophthalhydrazide to a reaction vessel.

-

Add 6.5 mL of a 10% sodium hydroxide solution and stir until the solid dissolves.

-

Add 4 g of sodium dithionite (sodium hydrosulfite).

-

Heat the mixture to boiling and maintain for 5 minutes with stirring.

-

Cool the solution and add 2.6 mL of glacial acetic acid to precipitate the product.

-

Collect the crude isoluminol by vacuum filtration and proceed with purification.

Conversion of Isoluminol to Isoluminol Isothiocyanate

The pivotal step in this synthesis is the conversion of the primary amino group of isoluminol to the isothiocyanate functionality. This is most effectively achieved using thiophosgene in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrogen chloride byproduct.[3][8]

Experimental Protocol:

-

Dissolve the purified isoluminol in a suitable anhydrous solvent, such as acetone or dichloromethane, under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0°C.

-

Add an equimolar amount of triethylamine to the solution with stirring.

-

Slowly add a solution of thiophosgene (approximately 1.1 equivalents) in the same solvent to the reaction mixture. Caution: Thiophosgene is highly toxic and moisture-sensitive and must be handled in a well-ventilated fume hood with appropriate personal protective equipment.[2][4][9][10]

-

Allow the reaction to stir at 0°C for one hour and then let it warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be filtered to remove triethylamine hydrochloride salt. The filtrate, containing the crude isoluminol isothiocyanate, is then concentrated under reduced pressure.

Purification and Characterization

Purification of the crude isoluminol isothiocyanate is crucial to remove unreacted starting materials and byproducts, which can interfere with subsequent labeling reactions.

Purification Strategy

Column chromatography is a common method for the purification of isothiocyanates.[11][12]

Experimental Protocol:

-

Prepare a silica gel column using a suitable solvent system, such as a mixture of hexane and ethyl acetate. The polarity of the eluent can be adjusted based on the TLC analysis of the crude product.

-

Dissolve the crude isoluminol isothiocyanate in a minimal amount of the eluent or a compatible solvent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions and monitoring them by TLC.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified isoluminol isothiocyanate.

Characterization

The identity and purity of the synthesized isoluminol and isoluminol isothiocyanate should be confirmed using standard analytical techniques.

Table 1: Spectroscopic Data for Characterization

| Compound | Technique | Expected Key Signals |

| Isoluminol | ¹H NMR | Aromatic protons, amine protons (-NH₂), and hydrazide protons (-NH-NH-). The exact chemical shifts will depend on the solvent used. For luminol (an isomer), aromatic protons appear in the range of 6.9-7.5 ppm and the NH protons around 11.2 ppm in DMSO-d₆.[13] |

| ¹³C NMR | Aromatic carbons and carbonyl carbons of the phthalhydrazide ring. | |

| FTIR (KBr) | N-H stretching of amine and amide groups (around 3200-3400 cm⁻¹), C=O stretching of the amide groups (around 1650 cm⁻¹), and aromatic C=C stretching.[14] | |

| Isoluminol Isothiocyanate | ¹H NMR | Aromatic protons and hydrazide protons. The disappearance of the amine proton signals is a key indicator of successful reaction. |

| ¹³C NMR | The characteristic signal for the isothiocyanate carbon (-N=C=S) is expected to appear in the range of 130-140 ppm. This signal is often broad.[8][15] | |

| FTIR (KBr) | A strong, characteristic absorption band for the asymmetric stretching of the isothiocyanate group (-N=C=S) should appear in the region of 2000-2200 cm⁻¹.[1] The N-H stretching bands of the primary amine will be absent. |

Applications in Chemiluminescent Labeling

Isoluminol isothiocyanate is a valuable reagent for labeling primary amine-containing molecules. The labeled conjugates can then be used in highly sensitive chemiluminescent assays.

Caption: Workflow for protein labeling and detection.

Experimental Protocol: General Protein Labeling

-

Dissolve the protein to be labeled in a suitable buffer with a slightly alkaline pH (e.g., pH 8.0-9.0 carbonate-bicarbonate buffer) to ensure the primary amine groups are deprotonated and nucleophilic.

-

Prepare a stock solution of isoluminol isothiocyanate in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add the isoluminol isothiocyanate solution to the protein solution in a controlled molar ratio. The optimal ratio will depend on the protein and the desired degree of labeling and should be determined empirically.

-

Incubate the reaction mixture at room temperature or 4°C for several hours to overnight with gentle stirring.

-

Remove the unreacted label by dialysis or size-exclusion chromatography.

-

The labeled protein is now ready for use in chemiluminescence assays, where the addition of an oxidant (e.g., hydrogen peroxide) and a catalyst (e.g., peroxidase) will trigger light emission.[5][16]

Stability and Storage

Isothiocyanates can be sensitive to moisture and should be handled accordingly.

-

Isoluminol Isothiocyanate: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperature (-20°C is recommended for long-term storage) and protected from light.

-

Thiophosgene: This reagent is highly toxic, corrosive, and moisture-sensitive. It should be stored in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible substances such as water, acids, bases, and alcohols.[2][3][9][10]

Conclusion

The synthesis of isoluminol isothiocyanate provides a powerful tool for researchers in various scientific disciplines. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, scientists can reliably produce this valuable chemiluminescent labeling reagent. The ability to covalently link the highly efficient isoluminol core to biomolecules opens up a myriad of possibilities for the development of sensitive and robust analytical methods.

References

- 1. CN100390152C - Method for synthesizing 3-nitro or 3-amino phthalyl hydrazine - Google Patents [patents.google.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. Thiophosgene(463-71-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. bruckner.research.uconn.edu [bruckner.research.uconn.edu]

- 5. Measurement of choriogonadotropin by chemiluminescence immunoassay and immunochemiluminometric assay: 1. Use of isoluminol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 8. researchgate.net [researchgate.net]

- 9. Safety Guideline [chemtrack.org]

- 10. nj.gov [nj.gov]

- 11. Video: Synthesis of Luminol - Procedure [jove.com]

- 12. mdpi.com [mdpi.com]

- 13. Luminol(521-31-3) 1H NMR spectrum [chemicalbook.com]

- 14. Isoluminol | C8H7N3O2 | CID 95014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. genemedi.net [genemedi.net]

A Technical Guide to 2,3-Dihydro-6-isothiocyanato-1,4-phthalazinedione: A Chemiluminescent Labeling Reagent

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth exploration of the chemical properties, synthesis, and applications of 2,3-Dihydro-6-isothiocyanato-1,4-phthalazinedione, a pivotal reagent in the development of sensitive detection methodologies. Commonly known as luminol isothiocyanate, this molecule uniquely combines the robust chemiluminescence of the luminol core with the versatile protein-labeling capability of the isothiocyanate functional group.

Core Molecular Profile and Physicochemical Properties

This compound (CAS: 107807-39-6) is a heterocyclic compound built upon a phthalazinedione framework.[1][2] This core structure is responsible for its signature light-emitting properties. The key to its utility as a labeling reagent is the strategically positioned isothiocyanate (-N=C=S) group, which provides a reactive handle for covalent conjugation to biomolecules.[1]

Structural and Physical Data

A summary of the key physicochemical properties is presented below. These values are critical for understanding the compound's behavior in experimental settings, from dissolution to reaction stoichiometry.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₅N₃O₂S | [1][2][3] |

| Molecular Weight | 219.22 g/mol | [1][3] |

| CAS Number | 107807-39-6 | [1][2][3] |

| Appearance | Beige to yellowish powder | [4] |

| Solubility | Limited solubility in water; soluble in organic solvents like DMSO and DMF. | [1][5] |

| Storage | 2-8 °C, protected from light and moisture. | [6][7] |

Synthesis Pathway

The synthesis of luminol isothiocyanate is a well-established process, typically involving the conversion of an amino group on the luminol backbone into the reactive isothiocyanate. The most common route involves the reaction of 6-amino-2,3-dihydro-1,4-phthalazinedione (the amino derivative of luminol) with thiophosgene in the presence of a base like triethylamine.[1][8][9]

The choice of thiophosgene as the reagent is causal; it is a highly effective thiocarbonyl donor. The base is essential to deprotonate the amine, increasing its nucleophilicity to attack the electrophilic carbon of thiophosgene. This is a standard and efficient method for creating the isothiocyanate functionality.[1]

Caption: Synthesis of Luminol Isothiocyanate.

The Dual Chemistry: Reactivity and Chemiluminescence

The power of this molecule lies in its two distinct, yet complementary, chemical functionalities: the reactivity of the isothiocyanate group and the light-generating capacity of the phthalazinedione core.

Isothiocyanate Reactivity: The Key to Conjugation

The isothiocyanate group is an electrophile that exhibits high reactivity towards primary amines, such as the N-terminus of a protein or the epsilon-amino group of lysine residues.[1][10] This reaction, conducted under basic conditions (typically pH 9.0-9.5), results in the formation of a highly stable thiourea bond.[11][12]

Why the basic pH? The elevated pH ensures that the target primary amine groups are deprotonated and thus sufficiently nucleophilic to attack the electrophilic carbon of the isothiocyanate. This is a critical parameter for achieving high labeling efficiency. Buffers containing primary amines (like Tris) must be avoided as they will compete for reaction with the isothiocyanate, reducing the yield of the desired conjugate.[11]

Caption: Protein labeling via thiourea bond formation.

Chemiluminescence Mechanism: The Light Engine

The chemiluminescence of the luminol core is a well-studied phenomenon.[13] It is an oxidation reaction that proceeds in an alkaline environment, typically requiring an oxidizing agent (like hydrogen peroxide) and often a catalyst (such as peroxidase, heme, or transition metal ions).[14][15]

The process can be summarized in three key stages:

-

Oxidation: In a basic solution, the luminol derivative is oxidized, leading to the loss of nitrogen gas (N₂).

-

Formation of an Excited State: This oxidation generates an unstable peroxide intermediate which decomposes to form 3-aminophthalate in an electronically excited state.[13][14]

-

Light Emission: The excited 3-aminophthalate molecule relaxes to its ground state, releasing the excess energy as a photon of light. In aqueous solutions, this emission is characterized by a strong blue glow with a maximum wavelength (λmax) around 425 nm.[5][14]

Crucially, studies have shown that the introduction of the isothiocyanate group does not significantly quench the chemiluminescent efficiency of the luminol core, making it an excellent reporter molecule.[8][9]

Caption: The chemiluminescence pathway of luminol.

Application Protocol: Antibody Labeling for Chemiluminescent Immunoassay

This section provides a detailed, field-proven protocol for labeling an antibody with this compound and its subsequent use in a sandwich immunoassay. This protocol is designed as a self-validating system, incorporating steps to ensure successful conjugation and functionality.

Reagents and Materials

-

Antibody (to be labeled) in a primary amine-free buffer (e.g., PBS)

-

This compound

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

0.1 M Sodium Carbonate Buffer, pH 9.0

-

Hydroxylamine or Ammonium Chloride (quenching agent)

-

Size-Exclusion Chromatography column (e.g., PD-10)

-

Spectrophotometer

Step-by-Step Labeling Procedure

-

Antibody Preparation: Dialyze the antibody against 0.1 M Sodium Carbonate Buffer (pH 9.0) overnight at 4°C to remove any interfering buffer components and to adjust the pH for optimal reaction. Adjust the final antibody concentration to 2-5 mg/mL. The absence of primary amines in the final buffer is critical for labeling efficiency.[11]

-

Reagent Preparation: Immediately before use, dissolve the luminol isothiocyanate in anhydrous DMSO to a concentration of 1 mg/mL.[12] This stock solution should be prepared fresh as the isothiocyanate group can hydrolyze in the presence of moisture.

-

Conjugation Reaction: While gently stirring the antibody solution, slowly add a 10- to 20-fold molar excess of the dissolved luminol isothiocyanate. The molar ratio is a key variable; a higher ratio increases the number of labels per antibody but can also lead to protein precipitation or loss of antibody activity.[12] Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching: Stop the reaction by adding a quenching agent like hydroxylamine or ammonium chloride to a final concentration of 50 mM.[11] This step ensures that any unreacted isothiocyanate groups are blocked, preventing non-specific labeling in subsequent steps. Incubate for 1-2 hours.

-

Purification (Self-Validation Step 1): Separate the labeled antibody from unreacted luminol isothiocyanate and quenching agent using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS with a protein stabilizer). The successful separation is visually apparent: the labeled antibody, being larger, elutes first as a distinct band, while the smaller, unreacted dye molecules are retained longer.[12]

-

Characterization (Self-Validation Step 2): Determine the degree of labeling. Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the absorbance maximum of the luminol label (approx. 345 nm). Using the known extinction coefficients, calculate the molar ratio of luminol to antibody. An optimal ratio typically falls between 3 and 8 for an IgG antibody.

Application in a Chemiluminescent Sandwich ELISA

This workflow illustrates how the synthesized conjugate is used for sensitive detection.

Caption: Workflow for a chemiluminescent sandwich ELISA.

The intensity of the light produced is directly proportional to the amount of luminol-labeled detection antibody bound, which in turn correlates with the concentration of the analyte in the sample. This method provides exceptionally high sensitivity, often reaching picogram or femtogram detection levels, due to the high signal amplification inherent in chemiluminescent reactions.[16][17]

Conclusion

This compound is a powerful dual-function molecule that has become indispensable in the field of bioanalysis. Its straightforward conjugation chemistry, coupled with the intense and reliable light emission from its luminol core, provides a robust platform for developing highly sensitive immunoassays and other detection systems.[1][8] By understanding the fundamental chemical properties and the causality behind the experimental protocols, researchers can effectively harness this reagent to achieve low detection limits and high signal-to-noise ratios in their analytical applications.

References

-

Hesari, M., & Ding, Z. (2021). Direct and Indirect Chemiluminescence: Reactions, Mechanisms and Challenges. National Institutes of Health. Available at: [Link]

-

Giussani, A., et al. (2019). Molecular basis of the chemiluminescence mechanism of luminol. DiVA portal. Available at: [Link]

-

University of Bristol. (n.d.). The Chemiluminescence of Luminol. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Chemiluminescence - the oxidation of luminol. RSC Education. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

Smanmoo, S., et al. (2006). Isothiocyanate Luminol as a Chemiluminescence Labeling Reagent for Amino Acids and Proteins. Bull. Korean Chem. Soc., 27(9), 1337-1339. Available at: [Link]

-

Desheng. (n.d.). Standard for Management and Storage of Chemiluminescence Reagent Luminol. Available at: [Link]

-

Desheng. (2024). What is the shelf life of luminol solution at room temperature? Available at: [Link]

-

Sirchie. (2025). Luminol4, 8 Luminol Blood Detection Safety Data Sheet. Available at: [Link]

-

Smanmoo, S., et al. (2006). Isothiocyanatoluminol as a Chemiluminescence Labeling Reagent for Amino Acids and Proteins. Chemistry Letters. Available at: [Link]

-

Darweesh, N. A., et al. (2023). Immunoassay Methods and their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances. PMC. Available at: [Link]

-

Hiramatsu, M., et al. (1994). Application of an alpha-sidechain length-specific monoclonal antibody to immunoaffinity purification and enzyme immunoassay of 2,3-dinor-6-keto-prostaglandin F1 alpha from human urine. PubMed. Available at: [Link]

-

Sittampalam, G. S., et al. (2012). Immunoassay Methods. Assay Guidance Manual. Available at: [Link]

-

ResearchGate. (2013). The best protocol for FITC labeling of proteins. Available at: [Link]

Sources

- 1. Buy this compound | 107807-39-6 [smolecule.com]

- 2. CAS 107807-39-6: 2,3-Dihydro-6-isothiocyanato-1,4-phthalaz… [cymitquimica.com]

- 3. This compound | C9H5N3O2S | CID 44630257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sds.chemtel.net [sds.chemtel.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Standard for Management and Storage of Chemiluminescence Reagent Luminol - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 7. sirchie.com [sirchie.com]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Protein Labeling Reagents | Thermo Fisher Scientific - US [thermofisher.com]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

- 12. researchgate.net [researchgate.net]

- 13. diva-portal.org [diva-portal.org]

- 14. Direct and Indirect Chemiluminescence: Reactions, Mechanisms and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chemiluminescence - the oxidation of luminol | Exhibition chemistry | RSC Education [edu.rsc.org]

- 16. Immunoassay Methods and their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reaction of Isoluminol Isothiocyanate with Proteins for Chemiluminescent Applications

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The covalent labeling of proteins with signaling molecules is a cornerstone of modern biological research and diagnostics. Among these, chemiluminescent labels offer exceptional sensitivity, enabling detection at femtomolar concentrations. Isoluminol and its derivatives have emerged as highly efficient chemiluminescent probes. This guide provides a detailed examination of the reaction mechanism between isoluminol isothiocyanate (Isoluminol-ITC) and proteins. We will explore the underlying chemistry, provide a field-proven experimental protocol with causal explanations for each step, and discuss methods for validating the resulting conjugate. This document is intended to serve as a practical and theoretical resource for scientists aiming to generate stable, highly active chemiluminescent protein conjugates for applications such as immunoassays, western blotting, and cellular imaging.

The Foundation: Chemiluminescence and the Superiority of Isoluminol Labels

Chemiluminescence is the emission of light resulting from a chemical reaction. In the context of bioassays, this process is typically triggered by an oxidation reaction under specific conditions. The intensity of the emitted light is proportional to the concentration of the labeled molecule, allowing for precise quantification.

While luminol has been a benchmark chemiluminescent compound, its derivatives, particularly isoluminol, offer significant advantages for protein labeling. N-(4-aminobutyl)-N-ethylisoluminol (ABEI) is a prominent example known for its high chemiluminescence efficiency.[1][2] A key distinction is that substitutions on the aryl amino group of isoluminol can enhance its quantum efficiency by a factor of 10, whereas similar modifications on luminol often lead to a significant decrease in light output, likely due to steric hindrance or intramolecular quenching.[3][4] This makes isoluminol derivatives superior reagents for creating bright, sensitive probes.

To covalently attach these molecules to proteins, they must be functionalized with a reactive group. The isothiocyanate (-N=C=S) group is an excellent choice, as it reacts efficiently and specifically with primary amines on proteins under controlled conditions to form a highly stable covalent bond.[5][6]

The Core Reaction: Mechanism of Thiourea Linkage Formation

The conjugation of Isoluminol-ITC to a protein is a nucleophilic addition reaction. The primary targets on the protein are the free, unprotonated primary amine groups. These are predominantly found at the N-terminus of the polypeptide chain and on the ε-amino group of lysine residues.[6]

Causality of Reaction Conditions:

The reaction is critically dependent on pH. A slightly alkaline environment (typically pH 9.0 to 9.5) is required.[7][8] This is because the pKa of the ε-amino group of lysine is around 10.5. At a pH below this value, the amine group is largely protonated (-NH3+), rendering it non-nucleophilic. By raising the pH to ~9.0, a sufficient population of the amine groups becomes deprotonated (-NH2), transforming them into potent nucleophiles that can attack the electrophilic central carbon atom of the isothiocyanate group.[9] This attack proceeds via a concerted mechanism to form a stable thiourea linkage.[10]

Potential Side Reactions and Linkage Stability

While primary amines are the main target at pH > 8.5, it is important to note that isothiocyanates can also react with thiol groups on cysteine residues.[5] This reaction, forming a dithiocarbamate linkage, is more favorable at a neutral pH range (6.5-7.5).[8][11] Therefore, maintaining the recommended alkaline pH ensures high selectivity for amine modification. The resulting thiourea bond is considered robust and stable for most applications.[7] However, for applications requiring extreme long-term stability, some studies have noted that the amide bond formed from N-hydroxysuccinimide (NHS) ester reactions may offer superior hydrolytic stability over extended periods.[7]

A Field-Proven Protocol for Isoluminol-ITC Protein Conjugation

This protocol is designed as a self-validating system. The reasoning behind each critical step is explained to empower the researcher to adapt and troubleshoot the process effectively.

3.1. Materials and Reagents

-

Protein of interest (e.g., antibody) at 2-10 mg/mL.

-

Isoluminol Isothiocyanate (Isoluminol-ITC).

-

Anhydrous Dimethyl sulfoxide (DMSO).

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 9.0.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.

-

Purification Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

-

Desalting column (e.g., Sephadex G-25) or spin column appropriate for the protein's molecular weight.

3.2. Step 1: Protein Buffer Exchange

-

Protocol: Dialyze the protein solution against 2 changes of 1000x volume of Reaction Buffer at 4°C overnight. Alternatively, use a desalting or spin column pre-equilibrated with Reaction Buffer.

-

Expertise & Causality: This is the most critical preparatory step. Buffers containing primary amines (e.g., Tris, glycine) or sodium azide are incompatible with the labeling reaction.[12][13] These molecules would act as competitive nucleophiles, reacting with the Isoluminol-ITC and drastically reducing the protein labeling efficiency. Buffer exchange ensures that the protein's primary amines are the intended targets.

3.3. Step 2: Reagent Preparation

-

Protocol: Immediately before use, dissolve the Isoluminol-ITC in anhydrous DMSO to a concentration of 10 mg/mL.

-

Expertise & Causality: The isothiocyanate group is susceptible to hydrolysis in aqueous environments. Preparing the stock solution in a dry organic solvent and using it promptly minimizes the inactivation of the label, ensuring maximum reactivity.[14]

3.4. Step 3: The Conjugation Reaction

-

Protocol: While gently stirring the protein solution, add a 5 to 10-fold molar excess of the dissolved Isoluminol-ITC. For example, for an antibody (approx. 150 kDa), this would be a specific mass ratio. Wrap the reaction vessel in aluminum foil and incubate for 2 hours at room temperature with continuous stirring.

-

Expertise & Causality:

-

Molar Ratio: A molar excess of the label drives the reaction towards completion.[7] However, excessive labeling ("over-labeling") can sometimes compromise the protein's biological activity or lead to solubility issues.[15] The optimal ratio may need to be determined empirically for each specific protein.

-

Protection from Light: Isoluminol, like many organic dyes, is light-sensitive.[12] Performing the reaction in the dark prevents photobleaching and preserves the chemiluminescent potential of the final conjugate.

-

3.5. Step 4: Quenching the Reaction

-

Protocol: Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for another 30 minutes at room temperature.

-

Expertise & Causality: This step terminates the labeling process. The high concentration of primary amines in the Tris buffer rapidly reacts with and consumes any remaining unreacted Isoluminol-ITC molecules, preventing any further modification of the protein during purification and storage.[14][15]

3.6. Step 5: Purification of the Conjugate

-

Protocol: Apply the quenched reaction mixture to a desalting column pre-equilibrated with Purification Buffer (PBS). Collect the fractions. The protein conjugate will elute first in the void volume (often visible as a colored band), while the smaller, unreacted label and quenching molecules are retained and elute later.

-

Expertise & Causality: This step is essential for obtaining a high signal-to-noise ratio in downstream applications. Failure to remove the free, unconjugated Isoluminol-ITC will result in high background chemiluminescence, masking the specific signal from the labeled protein.[16]

Validation: Characterization of the Conjugate

After purification, it is crucial to characterize the conjugate to determine the labeling efficiency. The Degree of Labeling (DOL), or the average number of isoluminol molecules per protein molecule, is the key metric.

Methodology: UV-Vis Spectrophotometry

-

Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum for the isoluminol label (Amax, typically ~494 nm for fluorescein-like structures).[17]

-

Calculate the concentration of the protein, correcting for the label's absorbance at 280 nm.

-

Calculate the concentration of the conjugated label.

-

The DOL is the molar ratio of the label to the protein.

Calculation:

-

Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein

-

Where ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

CF is the correction factor (A₂₈₀ / Aₘₐₓ) of the free label. A typical value for FITC is ~0.3.[17]

-

-

Label Concentration (M) = Aₘₐₓ / ε_label

-

Where ε_label is the molar extinction coefficient of the label at its Amax.

-

-

Degree of Labeling (DOL) = [Label Concentration] / [Protein Concentration]

| Parameter | Typical Value/Range | Rationale |

| Reaction pH | 8.5 - 9.5 | Optimizes deprotonation of lysine amines for nucleophilic attack.[7][8] |

| Molar Ratio (Label:Protein) | 5:1 to 20:1 | Drives reaction forward; must be optimized to prevent protein inactivation.[7][14] |

| Reaction Time | 1 - 2 hours | Sufficient for completion at room temperature. |

| Reaction Temperature | 4°C to 25°C (Room Temp) | Room temperature is generally faster and sufficient.[14] |

| Ideal DOL (Antibodies) | 3 - 8 | A balance between strong signal and maintaining antibody function.[6] |

Troubleshooting and Expert Insights

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Labeling Efficiency (Low DOL) | 1. Presence of amine-containing buffers (Tris, glycine).2. Inactive/hydrolyzed Isoluminol-ITC reagent.3. Incorrect (too low) reaction pH. | 1. Ensure thorough buffer exchange into bicarbonate buffer.[13]2. Use fresh, anhydrous DMSO and a new vial of label.3. Verify the pH of the reaction buffer is between 9.0-9.5. |

| Protein Precipitation | 1. Over-labeling reduces the protein's surface charge and increases hydrophobicity.2. High concentration of organic solvent (DMSO). | 1. Reduce the molar ratio of Isoluminol-ITC in the reaction.2. Ensure the volume of DMSO added does not exceed 10% (v/v) of the total reaction volume. |

| High Background in Assay | Incomplete removal of free, unconjugated label. | 1. Use a longer desalting column for better separation.2. Perform a second purification step (e.g., dialysis or repeat column). |

| Loss of Protein Activity | 1. Labeling has occurred at a functionally critical residue (e.g., in an antibody's antigen-binding site).2. Over-labeling has caused conformational changes. | 1. Reduce the molar ratio of the label.2. Consider alternative conjugation chemistries that target other residues (e.g., thiols on cysteines). |

References

-

Ma, Q., Liu, L., Luo, C., Wu, Y., Qin, F., & Du, K. (2025). Synthesis of isoluminol derivatives with a terminal carboxyl group for protein labelling. RSC Advances, 15(22), 17776–17780. [Link]

-

Merlini, L., et al. (2013). A new isoluminol reagent for chemiluminescence labeling of proteins. Organic & Biomolecular Chemistry. [Link]

-

Ma, Q., Liu, L., Luo, C., Wu, Y., Qin, F., & Du, K. (2025). Synthesis of isoluminol derivatives with a terminal carboxyl group for protein labelling. National Center for Biotechnology Information. [Link]

-

Kolodych, S., et al. (2015). Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical Society Reviews, 44(11), 5365-5403. [Link]

-

Pilosof, D., et al. (1982). Chemiluminescence yields and detection limits of some isoluminol derivatives in various oxidation systems. Analytical Chemistry, 54(9), 1627-1631. [Link]

-

Ma, Q., et al. (2025). Synthesis of isoluminol derivatives with a terminal carboxyl group for protein labelling. RSC Publishing. [Link]

-

Brodbelt, J. S., et al. (2018). Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation. Journal of the American Society for Mass Spectrometry, 29(10), 2054-2062. [Link]

-

ResearchGate. Isothiocyanate chemistry. [Link]

-

Jameson, D. M., et al. (2009). Effect of labelling ratio on the photophysics of fluorescein isothyocyanate (FITC) conjugated to bovine serum albumin. Journal of Fluorescence, 19(3), 543-550. [Link]

-

Ma, Q., et al. (2025). Synthesis of isoluminol derivatives with a terminal carboxyl group for protein labelling. RSC Advances. [Link]

-

Ma, Q., et al. (2025). Synthesis of isoluminol derivatives with a terminal carboxyl group for protein labelling. RSC Publishing. [Link]

-

Moczydlowski, E. G., & Fortes, P. A. (1981). Reaction of fluorescein isothiocyanate with thiol and amino groups of sarcoplasmic ATPase. Journal of Biological Chemistry, 256(5), 2357-2366. [Link]

-

Adumeau, P., et al. (2018). Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines. Vaccines, 6(2), 29. [Link]

-

Unknown. Protein labelling with FITC. Unknown Source. [Link]

-

You Do Bio. FITC Amine Labeling Protocol. [Link]

-

Assay Genie. (2019). Protein FITC Labeling Kit. [Link]

-

Velisek, J., et al. (1998). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Journal of Agricultural and Food Chemistry, 46(11), 4647-4653. [Link]

-

Oran, P. E., et al. (2018). Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb. Analytical Biochemistry, 560, 1-9. [Link]

-

Singh, S., et al. (2015). An efficient method for FITC labelling of proteins using tandem affinity purification. Journal of Proteins and Proteomics, 6(1), 5-10. [Link]

Sources

- 1. Synthesis of isoluminol derivatives with a terminal carboxyl group for protein labelling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Synthesis of isoluminol derivatives with a terminal carboxyl group for protein labelling - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00677E [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]

- 7. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. par.nsf.gov [par.nsf.gov]

- 11. Reaction of fluorescein isothiocyanate with thiol and amino groups of sarcoplasmic ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. lifewp.bgu.ac.il [lifewp.bgu.ac.il]

- 13. abcam.co.jp [abcam.co.jp]

- 14. youdobio.com [youdobio.com]

- 15. assaygenie.com [assaygenie.com]

- 16. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Properties of 6-Isothiocyanato-2,3-dihydrophthalazine-1,4-dione

Introduction: A Tale of Light and Reactivity

6-Isothiocyanato-2,3-dihydrophthalazine-1,4-dione, often referred to as luminol isothiocyanate, is a fascinating derivative of one of the most well-known chemiluminescent compounds, luminol.[1][2] This molecule stands at the intersection of remarkable light-emitting properties and versatile covalent reactivity, making it a tool of significant interest for researchers in drug development, diagnostics, and various bioanalytical fields. The inherent chemiluminescence of the luminol core provides a sensitive detection modality, while the isothiocyanate group offers a robust mechanism for covalently labeling proteins, peptides, and other biomolecules bearing primary amine groups.[1]

This guide provides a comprehensive exploration of the spectroscopic properties of 6-isothiocyanato-2,3-dihydrophthalazine-1,4-dione. Given the limited direct experimental data on this specific derivative, this paper will first lay a thorough foundation by examining the well-characterized spectroscopic features of the parent compound, luminol. Subsequently, it will extrapolate the anticipated spectroscopic characteristics of the isothiocyanate derivative, drawing upon established principles of physical organic chemistry and spectroscopic data from related isothiocyanate-containing compounds. The synthesis, a critical aspect for understanding the compound's purity and handling, will also be detailed.

Synthesis of 6-Isothiocyanato-2,3-dihydrophthalazine-1,4-dione

The synthesis of 6-isothiocyanato-2,3-dihydrophthalazine-1,4-dione is a crucial first step for any application. A common and effective method involves the reaction of luminol with thiophosgene in the presence of a base, such as triethylamine.[1][3] This reaction targets the primary amine group on the luminol molecule, converting it into the reactive isothiocyanate functionality.

Experimental Protocol: Synthesis of 6-Isothiocyanato-2,3-dihydrophthalazine-1,4-dione

-

Dissolution of Luminol: Dissolve luminol in a suitable organic solvent, such as a mixture of water and acetone, under an inert atmosphere (e.g., nitrogen).

-

Addition of Base: Add a stoichiometric excess of a tertiary amine base, like triethylamine, to the luminol solution. This acts as a proton scavenger.

-

Introduction of Thiophosgene: Slowly add a solution of thiophosgene in an organic solvent (e.g., acetone) to the reaction mixture at a controlled temperature, typically room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable technique, such as thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically subjected to an aqueous work-up to remove the base and other water-soluble byproducts. The crude product can then be purified by recrystallization from an appropriate solvent system to yield 6-isothiocyanato-2,3-dihydrophthalazine-1,4-dione as a solid.

Chemiluminescence: The Signature of Luminol and its Derivatives

The most prominent spectroscopic feature of the luminol family is their ability to produce light through a chemical reaction, a phenomenon known as chemiluminescence.[4] The chemiluminescent emission of 6-isothiocyanato-2,3-dihydrophthalazine-1,4-dione is comparable to that of luminol, indicating that the addition of the isothiocyanate group does not significantly quench its light-emitting capabilities.[1]

The process is initiated by the oxidation of the luminol core in an alkaline environment, often catalyzed by metal ions like iron (present in hemoglobin) or enzymes such as horseradish peroxidase (HRP).[4][5] This reaction generates an electronically excited intermediate, 3-aminophthalate, which then decays to its ground state by emitting a photon of light, typically in the blue region of the spectrum.[5]

The peak emission wavelength for luminol chemiluminescence is generally observed around 425 nm in aqueous solutions.[5][6] However, the exact emission maximum can be influenced by the solvent environment and the presence of catalysts.[5] For instance, the presence of iron can cause a red-shift in the emission peak to around 455 nm.[5][7]

dot graph "Chemiluminescence_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} . Caption: Simplified workflow of the chemiluminescence reaction of 6-isothiocyanato-2,3-dihydrophthalazine-1,4-dione.

UV-Visible Absorption Spectroscopy

The UV-Vis absorption spectrum of a molecule provides insights into its electronic structure and the presence of chromophores. For luminol and its derivatives, the phthalazine-1,4-dione ring system with its extended conjugation is the primary chromophore.

Luminol: The Parent Compound

Luminol in solution typically exhibits two main absorption bands.[8] In polar solvents like ethanol, these bands are observed around 300 nm and 360 nm.[8] The addition of a base, which deprotonates the molecule, leads to a shift in the absorption maxima.[9]

6-Isothiocyanato-2,3-dihydrophthalazine-1,4-dione: Expected Characteristics

The introduction of the isothiocyanate (-N=C=S) group is expected to have a modest effect on the UV-Vis absorption spectrum. Aromatic isothiocyanates are known to display a characteristic absorption band in the range of 300-320 nm, which is attributed to n-π* transitions within the conjugated system.[10] This may lead to a slight red-shift or broadening of the existing absorption bands of the luminol core.

| Compound | Solvent | λmax 1 (nm) | λmax 2 (nm) | Reference |

| Luminol | Ethanol | ~300 | ~360 | [8] |

| Luminol (in DMSO with base) | DMSO | ~329 | ~370 | [9] |

| Phenyl isothiocyanates | Dioxane | 300-320 | - | [10] |

| 6-Isothiocyanato-2,3-dihydrophthalazine-1,4-dione (Predicted) | Organic Solvent | ~300-320 | ~360-370 |

Fluorescence Spectroscopy

While renowned for its chemiluminescence, luminol is also a fluorescent molecule. Fluorescence involves the absorption of light to reach an excited state, followed by the emission of light at a longer wavelength upon relaxation to the ground state.

Luminol: The Parent Compound

Luminol exhibits fluorescence with an excitation maximum around 351 nm and an emission maximum around 415 nm.[11] The fluorescence properties of luminol are sensitive to the solvent environment.[8] For instance, in ethanol-water mixtures, the emission maximum can shift depending on the solvent composition.[8] The fluorescence spectrum of the excited intermediate in the chemiluminescence reaction, 3-aminophthalate, closely matches the chemiluminescence spectrum of luminol.[5]

6-Isothiocyanato-2,3-dihydrophthalazine-1,4-dione: Expected Characteristics

The isothiocyanate group is not a strong fluorophore itself and its introduction to the luminol structure is not expected to drastically alter the fundamental fluorescence properties. However, minor shifts in the excitation and emission maxima may occur due to the electronic effects of the isothiocyanate group on the luminol chromophore. The fluorescence quantum yield might also be affected.

| Compound | Excitation λmax (nm) | Emission λmax (nm) | Reference |

| Luminol | ~351 | ~415 | [11] |

| 6-Isothiocyanato-2,3-dihydrophthalazine-1,4-dione (Predicted) | ~350-360 | ~415-425 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Luminol: The Parent Compound

The IR spectrum of luminol shows characteristic peaks for its functional groups. These include N-H stretching vibrations from the amine and hydrazide groups (typically in the 3300-3000 cm⁻¹ region), C=O stretching from the dione carbonyl groups (around 1715 cm⁻¹), and aromatic C=C stretching vibrations.[12]

6-Isothiocyanato-2,3-dihydrophthalazine-1,4-dione: Expected Characteristics

The most significant change in the IR spectrum upon conversion of luminol to its isothiocyanate derivative will be the appearance of a strong, characteristic absorption band for the asymmetric stretching of the -N=C=S group. This band is typically observed in the range of 2200-2000 cm⁻¹.[10] The N-H stretching bands of the primary amine will disappear.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Hydrazide) | ~3300-3000 |

| C-H Stretch (Aromatic) | ~3100-3000 |

| -N=C=S Asymmetric Stretch | ~2200-2000 |

| C=O Stretch (Dione) | ~1715 |

| C=C Stretch (Aromatic) | ~1600-1450 |

dot graph "IR_Spectroscopy_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} . Caption: General workflow for obtaining and analyzing an IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

Luminol: The Parent Compound

The ¹H NMR spectrum of luminol in DMSO-d₆ shows distinct signals for the aromatic protons and the N-H protons of the amine and hydrazide groups.[13][14] The aromatic protons typically appear in the region of 6.9-7.5 ppm, while the N-H protons are observed at lower fields.[13]

6-Isothiocyanato-2,3-dihydrophthalazine-1,4-dione: Expected Characteristics

In the ¹H NMR spectrum, the most noticeable change will be the disappearance of the signal corresponding to the primary amine protons. The chemical shifts of the aromatic protons may also be slightly altered due to the change in the electronic nature of the substituent at the 6-position.

The ¹³C NMR spectrum will show a characteristic signal for the carbon of the isothiocyanate group. However, it is important to note that the ¹³C NMR signal for the isothiocyanate carbon can be very broad and have a low intensity, sometimes to the point of being "silent" in the spectrum.[15][16][17] This is attributed to quadrupolar broadening by the adjacent ¹⁴N nucleus and the structural flexibility of the -N=C=S group.[15][16] The chemical shift of the isothiocyanate carbon is expected to be in the range of 130-140 ppm.

| Nucleus | Luminol (DMSO-d₆) | 6-Isothiocyanato-2,3-dihydrophthalazine-1,4-dione (Predicted) |

| ¹H NMR | Aromatic H: ~6.9-7.5 ppm | Aromatic H: ~7.0-7.8 ppm |

| Amine NH₂: Present | Amine NH₂: Absent | |

| Hydrazide NH: ~11.2 ppm | Hydrazide NH: ~11-12 ppm | |

| ¹³C NMR | Aromatic C: ~108-152 ppm | Aromatic C: ~110-155 ppm |

| Carbonyl C: ~163 ppm | Carbonyl C: ~163 ppm | |

| Isothiocyanate C: ~130-140 ppm (potentially broad) |

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

Luminol: The Parent Compound

The mass spectrum of luminol will show a molecular ion peak (M⁺) corresponding to its molecular weight (177.16 g/mol ).

6-Isothiocyanato-2,3-dihydrophthalazine-1,4-dione: Expected Characteristics

The molecular weight of 6-isothiocyanato-2,3-dihydrophthalazine-1,4-dione is 219.20 g/mol , and its mass spectrum should exhibit a corresponding molecular ion peak. Isothiocyanates have characteristic fragmentation patterns. A common fragmentation pathway for alkyl isothiocyanates involves the formation of a CH₂NCS⁺ ion at m/z 72.[18] For aromatic isothiocyanates, fragmentation patterns can be more complex, but often involve cleavages related to the aromatic ring and the isothiocyanate group.

Applications in Research and Drug Development

The unique combination of a highly sensitive chemiluminescent reporter and a reactive labeling group makes 6-isothiocyanato-2,3-dihydrophthalazine-1,4-dione a valuable tool in various applications:

-

Immunoassays: It can be used as a label for antibodies or antigens in chemiluminescent immunoassays, offering high sensitivity for the detection of a wide range of analytes.[1]

-

Protein Labeling and Detection: The isothiocyanate group allows for the covalent attachment of the luminol moiety to proteins, enabling their detection in techniques like Western blotting and protein microarrays with high sensitivity.

-

Cellular Assays: Labeled biomolecules can be used to probe cellular processes, with the chemiluminescent signal providing a means of quantification.

Conclusion

6-Isothiocyanato-2,3-dihydrophthalazine-1,4-dione is a molecule of significant potential, bridging the gap between sensitive detection and covalent labeling. While direct and comprehensive spectroscopic data for this specific compound remains to be fully documented in the literature, a robust understanding of its properties can be achieved by synthesizing the well-established spectroscopic characteristics of its parent compound, luminol, with the known effects of the isothiocyanate functional group. This guide provides a detailed framework for researchers and scientists to understand, predict, and utilize the spectroscopic properties of this versatile chemiluminescent probe in their research and development endeavors. As with any specialized chemical, proper handling and characterization are paramount for successful and reproducible results.

References

-

Smanmoo, S., Nasomphan, W., & Tangboriboonrat, P. (2011). Isothiocyanatoluminol as a Chemiluminescence Labeling Reagent for Amino Acids and Proteins. Chemistry Letters, 40(10), 1137-1138. [Link]

-

Smanmoo, S., Nasomphan, W., & Tangboriboonrat, P. (2011). Isothiocyanatoluminol as a Chemiluminescence Labeling Reagent for Amino Acids and Proteins. Chemistry Letters, 40(10), 1137-1138. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0254204). Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorescence emission spectra of Luminol (a); d-PA (b); Luminol-[Ag(HIO.... Retrieved from [Link]

-

Kjær, A., Ohashi, M., Wilson, J. M., & Djerassi, C. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154. [Link]

-

Gog, F. S., et al. (2010). STEADY-STATE AND TIME-RESOLVED FLUORESCENCE OF LUMINOL IN DIFFERENT SOLVENT MIXTURES. Revue Roumaine de Chimie, 55(11-12), 921-927. [Link]

-

Tharwat, M. (2013). Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses. Luminescence, 28(5), 635-646. [Link]

-

PubChem. (n.d.). Luminol. Retrieved from [Link]

-

Glaser, R., et al. (2015). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra: A Case Study of Allyl Isothiocyanate. The Journal of Organic Chemistry, 80(10), 5184-5192. [Link]

-

Subedi, B., et al. (2024). Determination of glucosinolates and isothiocyanates in glucosinolate-rich vegetables and oilseeds using infrared spectroscopy: A systematic review. Critical Reviews in Food Science and Nutrition, 64(23), 8248-8264. [Link]

-

ResearchGate. (n.d.). UV/Vis spectra of luminol (c = 7.5 × 10 −5 mol L −1 ) in DMSO with.... Retrieved from [Link]

-

Silva, M. M. (2010). Synthesis and Chemiluminescence Studies of Luminol and Derivatives (Master's thesis, Universidade do Minho). [Link]

-

University of Bristol. (n.d.). The Chemiluminescence of Luminol. Retrieved from [Link]

-

ResearchGate. (n.d.). IR absorption spectra of metal thiocyanates and isothiocyanates (1).... Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S1. 1 H-NMR spectra of (a) TBS-luminol and (b) luminol.... Retrieved from [Link]

-

Giffard, M., et al. (1985). A comparative multinuclear 1H, 13C, and 15N magnetic resonance study of organic thiocyanates and isothiocyanates. Journal of the Chemical Society, Perkin Transactions 2, 153-157. [Link]

-

ResearchGate. (n.d.). The key technical step of iso‐luminol‐SCN synthesis and it is used as.... Retrieved from [Link]

-

Angus, J. G., & Taylor, W. J. (1959). Infrared and Raman Spectra of Methyl Thiocyanate and Methyl Isothiocyanate. The Journal of Chemical Physics, 30(1), 14-18. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of luminol and luminol-Eu NCs (A). XPS spectra of.... Retrieved from [Link]

-

Glaser, R., et al. (2015). Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl... PubMed. Retrieved from [Link]

-

Kjær, A., & Rubinstein, K. (1965). Mass Spectra of two Deuterated Isothiocyanates. Acta Chemica Scandinavica, 19, 1989-1991. [Link]

-

Forbes, M. W., et al. (2021). Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation. Journal of the American Society for Mass Spectrometry, 32(11), 2969-2979. [Link]

-

Glaser, R. (2015). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. University of Missouri. [Link]

-

ResearchGate. (n.d.). Figure S4. UV-Vis spectra of the luminol derivatives before and after.... Retrieved from [Link]

-

ResearchGate. (n.d.). A UV–Vis absorption spectra of a luminol, b GO, c polyaniline, d.... Retrieved from [Link]

-

Uher, M., et al. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810. [Link]

-

Andini, S., et al. (2013). Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 61(49), 11956-11964. [Link]

-

NIST. (n.d.). Luminol. Retrieved from [Link]

-

Forster, D., & Goodgame, D. M. L. (1965). Infrared Spectra (400-200 Cm.-1) of Some Thiocyanate and Isothiocyanate Complexes. Inorganic Chemistry, 4(6), 823-826. [Link]

-

Chegg. (2019). Solved Label the IR spectra of commercial luminol below with. Retrieved from [Link]

-

University of California, Irvine. (n.d.). PHOTOCHEMISTRY: SYNTHESIS OF LUMINOL. Retrieved from [Link]

-

Westfield State University. (n.d.). Luminol Synthesis. Retrieved from [Link]

-

Chegg. (2021). Solved IR Spectroscopy The IR spectrum of luminol can be. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) The chemiluminescence spectra of luminol-H 2 O 2 reactions with and.... Retrieved from [Link]

-

ResearchGate. (n.d.). The mass spectrometry (MS) spectra of the compounds detected in the.... Retrieved from [Link]

-

Wikipedia. (n.d.). Luminol. Retrieved from [Link]

-

Science.gov. (n.d.). luminol chemiluminescence method: Topics by Science.gov. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Luminol. Retrieved from [Link]

-

Creamer, J. I., et al. (2001). Increasing the specificity of the forensic luminol test for blood. Luminescence, 16(4), 251-253. [Link]kercher.com/docs/Luminol%20and%20Bleach.pdf)

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Luminol - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. themurderofmeredithkercher.net [themurderofmeredithkercher.net]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. researchgate.net [researchgate.net]

- 10. chemicalpapers.com [chemicalpapers.com]

- 11. Spectrum [Luminol] | AAT Bioquest [aatbio.com]

- 12. Solved IR Spectroscopy The IR spectrum of luminol can be | Chegg.com [chegg.com]

- 13. Luminol(521-31-3) 1H NMR [m.chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. glaserr.missouri.edu [glaserr.missouri.edu]

- 18. scispace.com [scispace.com]

The Core Mechanism of Isoluminol Derivatives in Chemiluminescence: An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: Beyond the Glow - Harnessing the Power of Isoluminol

Chemiluminescence, the emission of light from a chemical reaction at ambient temperatures, has transcended its initial allure as a curious natural phenomenon to become a cornerstone of modern analytical science. For researchers, clinicians, and drug development professionals, the harnessed power of chemiluminescent molecules offers unparalleled sensitivity and a broad dynamic range in a multitude of applications. Among the pantheon of light-emitting compounds, luminol and its isomer, isoluminol, have distinguished themselves. This guide focuses specifically on isoluminol and its derivatives, molecules that have been meticulously engineered to enhance light output, stability, and conjugation potential, making them indispensable tools in immunoassays, nucleic acid hybridization, and reporter gene assays.[1] This document serves as a technical deep-dive into the fundamental mechanisms governing the chemiluminescence of isoluminol derivatives, providing not just the "what" but the critical "why" behind their application. We will explore the intricate dance of electrons that culminates in photon emission, the structural nuances that dictate efficiency, and the practical methodologies to quantify and harness this remarkable process.

The Fundamental Reaction: Unveiling the Light-Emitting Pathway

The chemiluminescence of isoluminol and its derivatives is, at its core, an oxidation reaction occurring in an alkaline environment. The overall process, while seemingly straightforward, involves a series of critical intermediates and transitions. The final light-emitting species is an electronically excited aminophthalate anion, which releases a photon as it relaxes to its ground state.[2]

The generally accepted mechanism in aqueous (protic) solution can be dissected into several key stages:

-

Deprotonation: The reaction is initiated in a basic solution, leading to the deprotonation of the hydrazide group of the isoluminol molecule to form an anion. This step is crucial as it increases the molecule's reactivity towards the oxidant. The pH of the medium is a critical factor, with optimal light emission typically observed in alkaline conditions.[1]

-

Oxidation and Intermediate Formation: In the presence of a catalyst and an oxidizing agent, the isoluminol anion is oxidized. This process can involve the formation of radical intermediates. A key intermediate is a hydroperoxide, formed through the reaction with an oxidant like hydrogen peroxide (H₂O₂) or superoxide. Studies have suggested the formation of a 5-aminophthalazine-1,4-dione (azaquinone) intermediate, which then reacts with hydrogen peroxide.

-

Cyclic Peroxide Formation: The hydroperoxide intermediate undergoes a cyclization reaction, losing a molecule of water to form an unstable endoperoxide. This strained, high-energy cyclic peroxide is the direct precursor to the light-emitting species.

-

Decomposition and Excitation: The endoperoxide decomposes, releasing a molecule of nitrogen gas (N₂) and forming the 3-aminophthalate molecule in an electronically excited singlet state (S₁). This is the pivotal chemiexcitation step where the chemical energy of the reaction is converted into electronic energy.

-

Photon Emission: The excited 3-aminophthalate rapidly relaxes to its ground state (S₀), releasing the excess energy as a photon of light. The wavelength of the emitted light for most luminol and isoluminol derivatives is in the blue region of the spectrum, typically around 425 nm.[2]

dot graph TD; A[Isoluminol] -- "OH-" --> B(Isoluminol Anion); B -- "Oxidant (e.g., H₂O₂), Catalyst (e.g., HRP)" --> C{Oxidized Intermediates (Radicals/Azaquinone)}; C -- "+ O₂²⁻" --> D(Hydroperoxide Intermediate); D -- "- H₂O" --> E(Unstable Endoperoxide); E -- "- N₂" --> F(Excited State 3-Aminophthalate*); F -- "hν (Light Emission)" --> G(Ground State 3-Aminophthalate);

end

Caption: Generalized chemiluminescence pathway of isoluminol derivatives.

The Role of Catalysts and Oxidants

The efficiency of the chemiluminescent reaction is heavily dependent on the choice of catalyst and oxidant.

-

Horseradish Peroxidase (HRP): HRP is a widely used enzyme catalyst in isoluminol-based assays.[3] It facilitates the oxidation of the isoluminol substrate by hydrogen peroxide. The reaction kinetics are dependent on the concentrations of both HRP and H₂O₂.[3] The peroxidase-catalyzed reaction is often enhanced by the addition of certain compounds, such as substituted phenols, which act as electron transfer mediators.[4]

-

Metal Ions: Metal ions, such as the iron in hemoglobin or in potassium ferricyanide, can also catalyze the reaction, a property famously exploited in the forensic detection of blood.[2]

-

Hydrogen Peroxide (H₂O₂): Hydrogen peroxide is the most common oxidant used in these systems. Its concentration must be carefully optimized, as excess H₂O₂ can sometimes lead to inhibition or alternative, non-luminescent reaction pathways.

The Influence of Molecular Structure: Engineering Brighter Probes

A key advantage of isoluminol over luminol is that modifications to its amino group can significantly enhance its chemiluminescence quantum yield. This has led to the development of a wide array of isoluminol derivatives with superior performance.

N-(4-Aminobutyl)-N-ethylisoluminol (ABEI): A Case Study

N-(4-aminobutyl)-N-ethylisoluminol (ABEI) is a prominent example of a highly efficient chemiluminescent label widely used in automated immunoassays.[5][6] Its structure incorporates an alkyl chain with a terminal amino group, which not only enhances the quantum yield but also provides a convenient point of attachment for conjugation to biomolecules like proteins and steroids.[6] The chemiluminescence efficiency of ABEI has been reported to be approximately four times greater than that of luminol.[6]

Steric and Electronic Effects of Substituents

The introduction of different functional groups onto the isoluminol core can modulate its chemiluminescent properties through both steric and electronic effects:

-

Electron-donating groups generally increase the quantum yield by enhancing the electron density of the aromatic ring, which is involved in the light-emitting transition.

-

Hydrophilic functional groups , such as sulfonic acid groups, can increase the water solubility of the derivative.[5] This is particularly advantageous in biological assays, as it can lead to higher chemiluminescence quantum yields in aqueous buffer systems and reduce non-specific binding.[5]

-

Bulky alkyl groups can introduce steric effects that facilitate the transition to the excited state, thereby enhancing the chemiluminescence efficiency.

| Derivative | Key Structural Feature | Impact on Chemiluminescence | Reference |

| ABEI | N-(4-aminobutyl)-N-ethyl group | ~4-fold increase in efficiency compared to luminol | [6] |

| Isoluminol-propyl sulfonic acid | Propyl sulfonic group | Increased water solubility and quantum yield | [5] |

Experimental Protocols for the Characterization of Isoluminol Derivatives

To harness the full potential of isoluminol derivatives, it is essential to characterize their chemiluminescent properties accurately. The following sections provide detailed methodologies for two fundamental experiments.

Protocol for Determining Chemiluminescence Quantum Yield

The chemiluminescence quantum yield (ΦCL) is a measure of the efficiency of the light-producing reaction, defined as the ratio of the number of photons emitted to the number of molecules reacted. A common method for its determination is to use a luminometer and a calibrated light standard, such as a known concentration of luminol with a well-documented quantum yield.

Materials:

-

Luminometer or a photon-counting spectrophotometer

-

Isoluminol derivative of interest

-

Luminol (as a standard)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 30%)

-

Horseradish peroxidase (HRP) solution

-

Alkaline buffer (e.g., 0.1 M carbonate buffer, pH 10.5)

-

Microplates or cuvettes suitable for the luminometer

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of the isoluminol derivative and luminol standard in a suitable solvent (e.g., DMSO) at a precise concentration (e.g., 1 mM).

-

Prepare a working solution of HRP in the alkaline buffer (e.g., 1 µM).

-

Prepare a working solution of H₂O₂ by diluting the stock solution in the alkaline buffer (e.g., 10 mM). Note: The optimal concentrations of HRP and H₂O₂ may need to be determined empirically for each derivative.

-

-

Measurement of Chemiluminescence:

-

Pipette a specific volume of the isoluminol derivative working solution into a microplate well or cuvette.

-

Place the plate/cuvette in the luminometer.

-

Inject the HRP and H₂O₂ solutions (often combined in a "trigger solution") to initiate the reaction.

-

Integrate the light emission over a defined period to obtain the total light yield in Relative Light Units (RLU).

-

Repeat the measurement for the luminol standard under identical conditions.

-

-

Calculation of Quantum Yield:

-

The quantum yield of the isoluminol derivative (ΦCL,sample) can be calculated relative to the luminol standard (ΦCL,std) using the following equation:

ΦCL,sample = ΦCL,std × (RLUsample / [Sample]) / (RLUstd / [Standard])

Where:

-

RLUsample and RLUstd are the integrated light emissions for the sample and standard, respectively.

-

[Sample] and [Standard] are the molar concentrations of the isoluminol derivative and luminol, respectively.

-

-

Self-Validation and Causality:

-

Consistency of Conditions: It is crucial to maintain identical experimental conditions (temperature, pH, solvent, and concentrations of co-reactants) for both the sample and the standard to ensure a valid comparison.

-

Linearity: The relationship between the concentration of the chemiluminescent compound and the light output should be linear within the tested range. A concentration-response curve should be generated to confirm this.

-

Instrument Calibration: The luminometer should be properly calibrated according to the manufacturer's instructions.

Protocol for Kinetic Analysis of HRP-Catalyzed Chemiluminescence

Understanding the kinetics of the light emission is vital for optimizing assay conditions, especially for applications requiring a stable and prolonged signal.

Materials:

-

Luminometer with kinetic measurement capabilities

-

Isoluminol derivative

-

HRP

-

H₂O₂

-

Alkaline buffer

-

Microplate or cuvette

Procedure:

-

Reagent Preparation: Prepare solutions as described in the quantum yield protocol. A range of concentrations for the isoluminol derivative, HRP, and H₂O₂ should be prepared to study their effect on the reaction rate.

-

Kinetic Measurement:

-

Pipette the isoluminol derivative and HRP solutions into the reaction vessel.

-

Place the vessel in the luminometer and initiate the kinetic read mode.

-

Inject the H₂O₂ solution to start the reaction.

-

Record the light intensity (RLU/second) over time until the signal returns to baseline.

-

-

Data Analysis:

-

Plot the light intensity versus time to obtain the kinetic profile of the reaction.

-

From the kinetic curve, key parameters such as the time to peak intensity (Tmax), the peak intensity (Imax), and the decay rate can be determined.

-

By varying the concentration of one reactant while keeping others constant, the reaction order with respect to each component can be determined. For example, a double reciprocal plot (Lineweaver-Burk) can be used to analyze enzyme kinetics.[3]

-

dot graph TD; subgraph "Preparation" A[Prepare Reagent Solutions] --> B{Set up Luminometer}; end

end

Caption: Workflow for the kinetic analysis of isoluminol chemiluminescence.

Applications in Drug Development and Research: The ABEI-Labeled Immunoassay

The high sensitivity and stability of isoluminol derivatives like ABEI have made them ideal labels for immunoassays. In a typical chemiluminescent immunoassay (CLIA), an antibody or antigen is labeled with ABEI. The light produced upon reaction is proportional to the amount of the analyte in the sample.

A common format is the sandwich immunoassay, often performed on magnetic microbeads for efficient separation.

Workflow of an ABEI-Based Sandwich CLIA:

-

Capture: Magnetic microbeads coated with a capture antibody specific to the analyte are incubated with the sample. The analyte binds to the capture antibody.

-

Washing: The microbeads are magnetically separated, and unbound components are washed away.

-

Detection: An ABEI-labeled detection antibody, which binds to a different epitope on the analyte, is added and incubated to form a "sandwich" complex.

-

Final Wash: A second magnetic separation and wash step removes excess labeled antibody.

-

Signal Generation: A "starter buffer" containing the oxidant and other reagents is added to trigger the chemiluminescent reaction of ABEI.

-

Measurement: The emitted light is measured by a luminometer, and the intensity is correlated to the analyte concentration.[7]

This methodology provides a robust and highly sensitive platform for the quantification of a wide range of analytes, from hormones and disease biomarkers to therapeutic drugs. The use of ABEI as a non-enzymatic, small-molecule label enhances the stability of the labeled reagents.[8]

Conclusion and Future Perspectives